Cas no 538-56-7 (2-Propenoic acid,3-phenyl-, 1,1'-anhydride)
2-Propenoic acid,3-phenyl-, 1,1'-anhydride Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid,3-phenyl-, 1,1'-anhydride
- CINNAMIC ACID ANHYDRIDE
- Cinnamic anhydride
- 3-PHENYLACRYLIC ANHYDRIDE
- 3-PHENYLPROPENOIC ANHYDRIDE
- BENZENEPROPENOIC ANHYDRIDE
- cinnamic acid-anhydride
- CINNAMYLIC ANHYDRIDE
- Einecs 208-695-4
- Zimtsaeureanhydid
- Zimtsaeure-anhydrid
- NSC 78945
- 538-56-7
- Cinnamic acid anhydride [MI]
- 2VMI2E65WO
- 2-Propenoic acid, 3-phenyl-, anhydride
- (E)-3-phenyl-acrylic acid [(E)-3-phenyl-acryloyl] ester
- 3-phenyl-2-propenoic acid, anhydride
- Zimtsaureanhydrid
- NSC-78945
- 2-Propenoic acid, 3-phenyl-, 1,1'-anhydride, (2E,2'E)-
- [(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-enoate
- Q27255657
- Bis(trans-cinnamic acid)anhydride
- NS00043083
- (E)-Cinnamic anhydride
- BS-46249
- J-520050
- (2E)-3-phenylprop-2-enoyl (2E)-3-phenylprop-2-enoate
- 2-Propenoic acid, 3-phenyl-, anhydride, (2E,2'E)-
- 21947-71-7
- Cinnamic anhydride, (E,E)-
- UNII-2VMI2E65WO
- SCHEMBL9247555
- AKOS015994929
- AI3-18175
- trans-Cinnamic anhydride
- FXEDRSGUZBCDMO-PHEQNACWSA-N
- CS-0928701
- HY-N12538
-
- Inchi: 1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
- InChI Key: FXEDRSGUZBCDMO-PHEQNACWSA-N
- SMILES: O(C(/C=C/C1C=CC=CC=1)=O)C(/C=C/C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 278.09400
- Monoisotopic Mass: 278.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 138 ºC (ethanol )
- Boiling Point: 381.12°C (rough estimate)
- Refractive Index: 1.5490 (estimate)
- Solubility: Almost insoluble (0.017 g/l) (25 º C),
- PSA: 43.37000
- LogP: 3.48300
2-Propenoic acid,3-phenyl-, 1,1'-anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12063621-5g |
Cinnamic anhydride |
538-56-7 | 97% | 5g |
$529 | 2024-07-24 | |
| Crysdot LLC | CD12063621-10g |
Cinnamic anhydride |
538-56-7 | 97% | 10g |
$846 | 2024-07-24 | |
| Crysdot LLC | CD12063621-25g |
Cinnamic anhydride |
538-56-7 | 97% | 25g |
$1586 | 2024-07-24 |
2-Propenoic acid,3-phenyl-, 1,1'-anhydride Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2-Propenoic acid,3-phenyl-, 1,1'-anhydride
Introduction to 2-Propenoic acid,3-phenyl-, 1,1'-anhydride (CAS No. 538-56-7)
2-Propenoic acid,3-phenyl-, 1,1'-anhydride, identified by the Chemical Abstracts Service registry number 538-56-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This anhydride derivative of cinnamic acid has garnered attention due to its versatile applications in synthetic chemistry and its potential roles in drug development. The compound's unique structure, featuring a phenyl group attached to a propenoic acid moiety linked via an anhydride bond, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The anhydride functionality in 2-Propenoic acid,3-phenyl-, 1,1'-anhydride contributes to its reactivity, enabling it to participate in nucleophilic acyl substitution reactions. This property is particularly useful in the pharmaceutical industry, where such transformations are often employed to construct complex molecular frameworks. The presence of the phenyl group further enhances the compound's utility, as aromatic systems are prevalent in many bioactive molecules. Researchers have leveraged these characteristics to explore novel synthetic pathways and to develop intermediates for potential therapeutic agents.
In recent years, the interest in 2-Propenoic acid,3-phenyl-, 1,1'-anhydride has been fueled by its application in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry, often serving as the core structure for drugs targeting various diseases. The compound's ability to undergo cyclization reactions under controlled conditions has made it a valuable building block for constructing fused ring systems. Such systems are frequently encountered in natural products and pharmaceuticals, underscoring the importance of 2-Propenoic acid,3-phenyl-, 1,1'-anhydride in synthetic organic chemistry.
Moreover, the anhydride moiety of this compound can be hydrolyzed to yield corresponding carboxylic acids or esters, depending on the reaction conditions. This flexibility allows chemists to tailor the functional groups on the molecule, enabling the synthesis of a wide range of derivatives with tailored properties. Such modifications are crucial in optimizing drug candidates for pharmacokinetic and pharmacodynamic profiles. The ability to easily manipulate the phenyl and propenoic acid components provides a synthetic handle that can be exploited to fine-tune molecular interactions with biological targets.
Recent advancements in green chemistry have also highlighted the significance of 2-Propenoic acid,3-phenyl-, 1,1'-anhydride as a sustainable intermediate. Researchers have explored catalytic methods to facilitate its transformations while minimizing waste generation. For instance, transition metal-catalyzed reactions have been employed to achieve selective functionalization without excessive byproduct formation. These efforts align with broader trends in pharmaceutical manufacturing aimed at reducing environmental impact while maintaining high yields and purity standards.
The compound's role in drug discovery has been further underscored by its incorporation into libraries of diverse molecules for high-throughput screening (HTS). HTS campaigns are instrumental in identifying lead compounds with promising biological activity against diseases such as cancer and infectious disorders. The structural features of 2-Propenoic acid,3-phenyl-, 1,1'-anhydride, including its aromaticity and acylating capability, make it a suitable candidate for generating structurally diverse entities that can modulate biological pathways.
In conclusion, 2-Propenoic acid,3-phenyl-, 1,1'-anhydride (CAS No. 538-56-7) represents a versatile and valuable intermediate in synthetic chemistry and pharmaceutical research. Its unique structural attributes enable its use in constructing complex molecular architectures essential for drug development. The ongoing exploration of novel synthetic methodologies and applications highlights its enduring relevance in advancing chemical biology and medicinal chemistry initiatives worldwide.
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